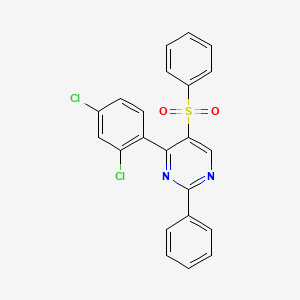

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine

描述

属性

IUPAC Name |

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2O2S/c23-16-11-12-18(19(24)13-16)21-20(29(27,28)17-9-5-2-6-10-17)14-25-22(26-21)15-7-3-1-4-8-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNBDFRJTMVKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine and related compounds:

Key Differences and Implications

- Pharmacological Potential: The 2,4-dichlorophenyl group is recurrent in patented kinase-targeting combinations (), suggesting the target compound may share similar binding motifs. In contrast, pyrazole derivatives like 5h () exhibit antibacterial activity, highlighting substituent-dependent functional versatility .

- Steric and Electronic Modifications : Replacing the benzenesulfonyl group with a fluorophenyl (as in 5h) reduces steric bulk, possibly favoring interactions with narrow binding pockets. Conversely, the diazenyl group in 338962-06-4 introduces conjugation effects, altering UV-Vis absorption profiles .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : Use benzenesulfonyl chloride and dichlorophenyl precursors under controlled basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Flow chemistry : Implement continuous-flow systems to enhance reaction reproducibility and reduce side products, as demonstrated in optimized diazomethane syntheses .

- Optimization parameters : Vary temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling reactions) to maximize yield. Monitor via TLC or HPLC.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and steric effects, as applied to analogous pyrimidine derivatives .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) and compare with NIST reference data .

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches theoretical calculations (e.g., C₂₂H₁₅Cl₂N₂O₂S: MW 454.3 g/mol).

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be systematically resolved?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare substituent effects using in vitro assays. For example, dichlorophenyl groups may enhance lipophilicity and membrane permeability, while sulfonyl groups influence target binding .

- Control experiments : Test intermediate compounds (e.g., non-sulfonylated analogs) to isolate the contribution of specific functional groups to activity .

- Dose-response studies : Use IC₅₀/EC₅₀ values to differentiate true activity from assay artifacts.

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Validate with X-ray structures of target proteins .

- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl oxygen).

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity risks.

Q. How can reaction yields be optimized while minimizing byproduct formation?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, solvent ratio) and interactions. For example, a 2³ factorial design can optimize temperature, catalyst loading, and reaction time .

- Purification techniques : Use gradient elution in flash chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate the target compound from chlorinated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。